

Application Notes and Protocols for 5-Propylpyrimidine-2-thiol in Organic Synthesis

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Compound of Interest

Compound Name: **5-Propylpyrimidine-2-thiol**

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Introduction: The Versatility of the Pyrimidine-2-thiol Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry and materials science, forming the core of nucleobases and a plethora of therapeutic agents.^[1] The introduction of a thiol group at the 2-position, particularly in conjunction with other functionalization, as in **5-Propylpyrimidine-2-thiol**, creates a molecule of significant synthetic utility. This compound exists in a tautomeric equilibrium with its thione form, 5-propyl-1H-pyrimidine-2-thione, which often predominates. The true value of this scaffold lies in the reactivity of the sulfur atom, which serves as a versatile nucleophilic handle for the construction of more complex molecular architectures.^[1] Derivatives of pyrimidine-2-thiol have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them attractive targets in drug discovery.^{[1][2]}

This guide provides a comprehensive overview of the synthesis, characterization, and key applications of **5-Propylpyrimidine-2-thiol**, with detailed protocols designed for researchers in organic synthesis and drug development.

Safety Precautions and Handling

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for **5-Propylpyrimidine-2-thiol** and all other reagents.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
- Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Do not ingest.
- Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents. The container should be tightly sealed.

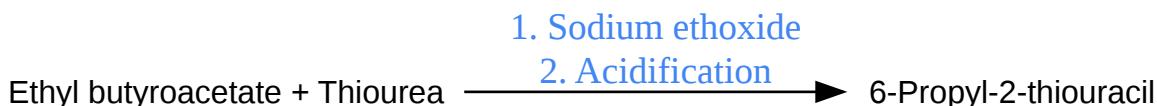
Synthesis of the 5-Propylpyrimidine-2-thiol Core

The most direct and common method for synthesizing the **5-propylpyrimidine-2-thiol** scaffold is through a Biginelli-like condensation reaction. This one-pot, three-component reaction offers an efficient route to the closely related and often isolated tautomer, 6-propyl-2-thiouracil (5-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one).

Protocol 1: Synthesis of 6-Propyl-2-thiouracil

This protocol is adapted from the established synthesis of propylthiouracil.[\[3\]](#)

Reaction Scheme:



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Caption: Biginelli-like condensation for the synthesis of 6-Propyl-2-thiouracil.

Materials:

- Ethyl butyroacetate
- Thiourea

- Sodium ethoxide
- Ethanol, absolute
- Hydrochloric acid (concentrated)
- Deionized water

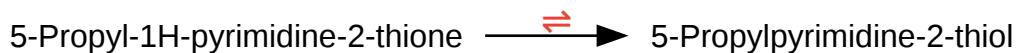
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
- To this solution, add thiourea and stir until it is fully dissolved.
- Add ethyl butyroacetate dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. A precipitate will form.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration and wash with cold deionized water.
- Dry the product under vacuum to yield 6-propyl-2-thiouracil as a white to off-white solid.

Characterization of 5-Propylpyrimidine-2-thiol

The characterization of **5-propylpyrimidine-2-thiol** is crucial for confirming its identity and purity. Due to the thione-thiol tautomerism, spectral data will reflect the presence of both forms, with the thione typically being the major species in the solid state and in many solvents.

Tautomerism:



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Caption: Thione-thiol tautomerism of **5-Propylpyrimidine-2-thiol**.

Table 1: Predicted Spectroscopic Data for **5-Propylpyrimidine-2-thiol**

Technique	Expected Features	Interpretation
¹ H NMR	δ 0.9-1.0 (t, 3H), 1.5-1.7 (m, 2H), 2.3-2.5 (t, 2H), 8.0-8.2 (s, 2H), 12.0-13.0 (br s, 1H)	Propyl group protons (triplet for CH ₃ , multiplet for middle CH ₂ , triplet for CH ₂ adjacent to the ring), pyrimidine ring protons, and the acidic N-H proton of the thione tautomer. The S-H proton of the thiol tautomer may be a broad singlet at a different chemical shift.
¹³ C NMR	δ 13-14 (CH ₃), 22-24 (CH ₂), 30-32 (CH ₂), 115-120 (C5), 140-145 (C4, C6), 175-180 (C2, thione)	Propyl group carbons, pyrimidine ring carbons, with the C2 carbon of the thione tautomer being significantly downfield.
IR (cm ⁻¹)	3100-3000 (N-H stretch), 2960-2850 (C-H stretch), 2600-2550 (S-H stretch, weak), 1650-1600 (C=C, C=N stretch), 1200-1100 (C=S stretch)	Presence of N-H (thione), C-H (propyl and ring), and potentially a weak S-H (thiol) stretch. The C=S stretch is also a key indicator of the thione form.[4][5]
Mass Spec (EI)	M ⁺ peak at m/z = 154.06	Molecular ion peak corresponding to the molecular formula C ₇ H ₁₀ N ₂ S.

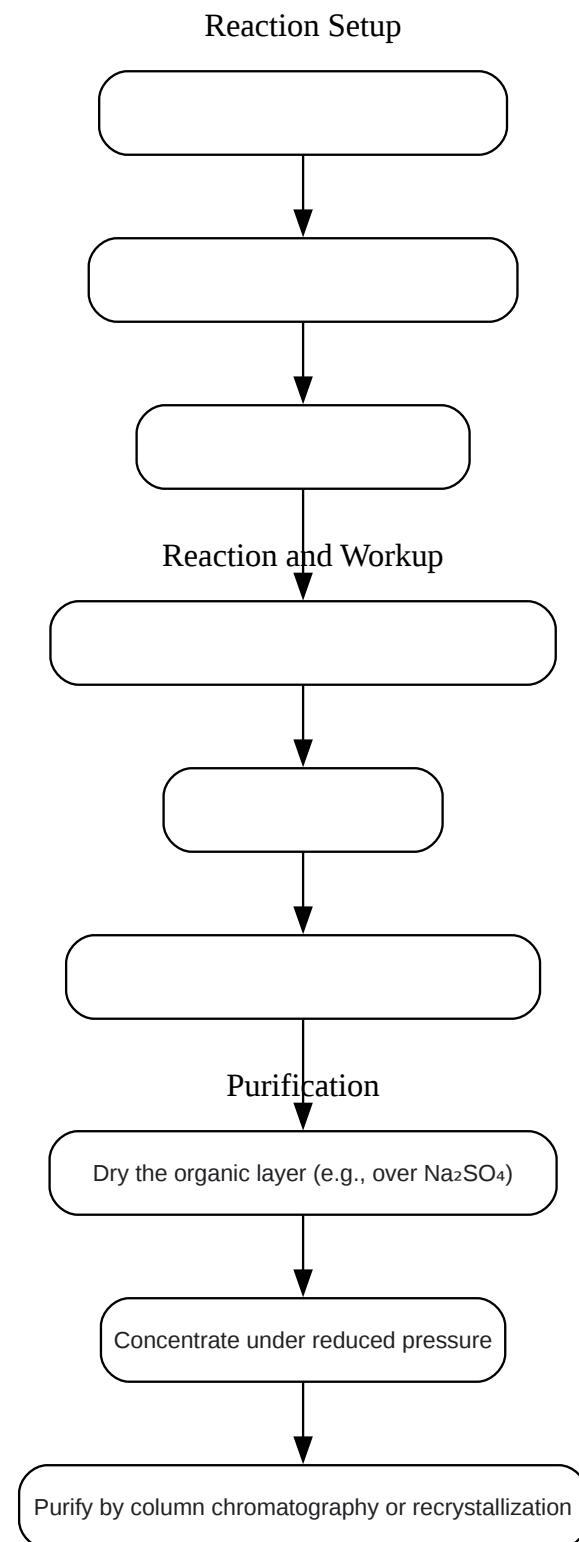
Key Applications in Organic Synthesis: S-Alkylation

The primary utility of **5-propylpyrimidine-2-thiol** in organic synthesis is as a nucleophile in S-alkylation reactions. The deprotonated thiol (thiolate) is a soft nucleophile that readily reacts with various electrophiles, such as alkyl halides, to form stable thioether linkages.^[6]

Protocol 2: General Procedure for S-Alkylation of 5-Propylpyrimidine-2-thiol

This protocol provides a general method for the S-alkylation of **5-propylpyrimidine-2-thiol** with an alkyl halide.

Workflow for S-Alkylation:



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